molecular formula C25H29N5O B11153874 3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide

3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide

Cat. No.: B11153874
M. Wt: 415.5 g/mol
InChI Key: RODQUPGATXMOAN-UHFFFAOYSA-N
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Description

3-(1H-INDOL-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}PROPANAMIDE is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazolopyridine ring through cyclization reactions. The final step involves the coupling of the cyclohexyl group to the indole-triazolopyridine intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-CPBA or DDQ.

    Reduction: The triazolopyridine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: m-CPBA, DDQ, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced triazolopyridine compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1H-INDOL-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the triazolopyridine ring can form hydrogen bonds with amino acid residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-INDOL-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}BUTANAMIDE
  • 3-(1H-INDOL-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}PENTANAMIDE

Uniqueness

The uniqueness of 3-(1H-INDOL-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and triazolopyridine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

3-indol-1-yl-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C25H29N5O/c31-24(12-17-29-16-11-20-8-2-3-9-21(20)29)26-19-25(13-5-1-6-14-25)18-23-28-27-22-10-4-7-15-30(22)23/h2-4,7-11,15-16H,1,5-6,12-14,17-19H2,(H,26,31)

InChI Key

RODQUPGATXMOAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)CCN4C=CC5=CC=CC=C54

Origin of Product

United States

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